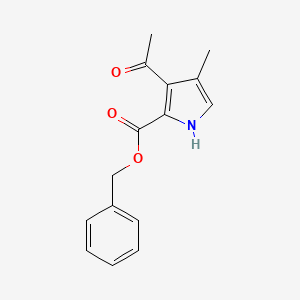
1,2-Di(2-naphthyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(2-naphthyl)-1,2-ethanediamine is an organic compound characterized by the presence of two naphthyl groups attached to an ethanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(2-naphthyl)-1,2-ethanediamine typically involves the reaction of 2-naphthylamine with ethylenediamine under specific conditions. One common method involves the use of a coupling reaction where 2-naphthylamine is reacted with ethylenediamine in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di(2-naphthyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(2-naphthyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Wirkmechanismus
The mechanism of action of 1,2-Di(2-naphthyl)-1,2-ethanediamine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in specific biological effects, such as changes in gene expression or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di(2-naphthyl)ethylene: Similar in structure but lacks the amine groups, leading to different chemical reactivity and applications.
1,2-Di(2-naphthyl)propane: Contains a propane backbone instead of ethanediamine, resulting in different physical and chemical properties.
Uniqueness
1,2-Di(2-naphthyl)-1,2-ethanediamine is unique due to the presence of both naphthyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C22H20N2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2 |
InChI-Schlüssel |
FAHMSYSXFWQYOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC4=CC=CC=C4C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)




![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
